Cas no 2241139-73-9 ((5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride)

(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride
- (5-chloro-2-methoxyphenyl)-phenylmethanamine;hydrochloride
- starbld0010789
- Z3307341806
-
- インチ: 1S/C14H14ClNO.ClH/c1-17-13-8-7-11(15)9-12(13)14(16)10-5-3-2-4-6-10;/h2-9,14H,16H2,1H3;1H
- InChIKey: LMXSAVOODGRKMJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)C(C1C=CC=CC=1)N)OC.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 230
- トポロジー分子極性表面積: 35.2
(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6478346-0.05g |
(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride |
2241139-73-9 | 95.0% | 0.05g |
$149.0 | 2025-02-20 | |
Enamine | EN300-6478346-0.25g |
(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride |
2241139-73-9 | 95.0% | 0.25g |
$315.0 | 2025-02-20 | |
Aaron | AR01FKPP-100mg |
(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride |
2241139-73-9 | 95% | 100mg |
$329.00 | 2025-02-11 | |
Aaron | AR01FKPP-500mg |
(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride |
2241139-73-9 | 95% | 500mg |
$714.00 | 2025-02-11 | |
A2B Chem LLC | AY05201-5g |
(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride |
2241139-73-9 | 95% | 5g |
$1995.00 | 2024-04-20 | |
Aaron | AR01FKPP-2.5g |
(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride |
2241139-73-9 | 95% | 2.5g |
$1758.00 | 2025-02-11 | |
Enamine | EN300-6478346-5.0g |
(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride |
2241139-73-9 | 95.0% | 5.0g |
$1862.0 | 2025-02-20 | |
Enamine | EN300-6478346-10.0g |
(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride |
2241139-73-9 | 95.0% | 10.0g |
$2762.0 | 2025-02-20 | |
Enamine | EN300-6478346-0.1g |
(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride |
2241139-73-9 | 95.0% | 0.1g |
$221.0 | 2025-02-20 | |
Aaron | AR01FKPP-10g |
(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride |
2241139-73-9 | 95% | 10g |
$3823.00 | 2023-12-14 |
(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride 関連文献
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochlorideに関する追加情報
Introduction to (5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride (CAS No. 2241139-73-9)
(5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride, identified by its CAS number 2241139-73-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of amine derivatives, featuring a unique structural framework that includes a chloro-substituted methoxyphenyl ring and a phenylmethylamino group, both of which contribute to its distinct chemical properties and potential biological activities.
The structural composition of (5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride makes it a versatile intermediate in synthetic chemistry. The presence of both electron-donating and electron-withdrawing groups in its molecular structure allows for diverse chemical modifications, enabling researchers to explore various derivatives with tailored pharmacological profiles. This flexibility has made it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of amine derivatives like (5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride. Studies have indicated that such compounds may exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. These findings are particularly relevant in the context of ongoing research aimed at identifying new treatments for chronic diseases and neurological disorders.
One of the most compelling aspects of (5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride is its potential as a scaffold for drug discovery. The compound's ability to undergo further functionalization allows researchers to modify its properties to target specific biological pathways. For instance, modifications to the phenyl ring or the amino group could enhance binding affinity to particular receptors or enzymes, thereby improving therapeutic efficacy.
The hydrochloride salt form of this compound, specifically (5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride, ensures better solubility and stability, which are critical factors in pharmaceutical formulations. Enhanced solubility can improve bioavailability, while stability ensures that the compound remains effective throughout its shelf life. These characteristics make it an attractive candidate for further development into a viable drug candidate.
Recent advancements in computational chemistry and molecular modeling have also contributed to the renewed interest in this compound. These tools allow researchers to predict the interactions between (5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride and biological targets with high precision. Such simulations can guide the design of more effective derivatives by identifying key structural features that enhance binding affinity or selectivity.
The synthesis of (5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates, such as 5-chloro-2-methoxybenzaldehyde, which is then subjected to condensation reactions with appropriate amine derivatives. The final step involves converting the free base into its hydrochloride salt to improve stability and handling properties.
In conclusion, (5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride (CAS No. 2241139-73-9) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its versatility as a synthetic intermediate and its favorable physicochemical properties make it an excellent candidate for further exploration in drug discovery. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of innovative therapeutic strategies.
2241139-73-9 ((5-chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride) 関連製品
- 2172282-05-0(2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid)
- 1804888-70-7(2'-Chloro-4'-methyl-3'-nitroacetophenone)
- 2680703-77-7(1-ethynyl-2-azabicyclo3.1.1heptane)
- 2167685-70-1(1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol)
- 1421476-80-3(N-(3-cyanophenyl)-2-4-methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-1-ylacetamide)
- 2228200-49-3(5-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-1,2-oxazole-4-carboxylic acid)
- 2877657-23-1(2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine)
- 289475-77-0(Pentanamide, 2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-)
- 448213-95-4(methyl 5-N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido-2-methyl-1-benzofuran-3-carboxylate)
- 1804683-09-7(Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylate)




